N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, which is a nitrogen-containing heterocycle, and is modified with methoxyphenyl, morpholino, and phenyl groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyaniline and morpholine as starting materials.
Reaction Steps:
The 4-methoxyaniline is first diazotized to form a diazonium salt.
This diazonium salt is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.
The morpholino group is introduced through nucleophilic substitution reactions.
Finally, the phenyl group is added through a coupling reaction with aniline.
Industrial Production Methods: The compound can be produced on an industrial scale using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be substituted with other nucleophiles.
Coupling Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, or thiols, in polar aprotic solvents.
Coupling: Electrophiles like diazonium salts, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different nucleophiles.
Coupling: Phenyl-substituted derivatives.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2.ClH/c1-27-17-9-7-16(8-10-17)22-19-23-18(21-15-5-3-2-4-6-15)24-20(25-19)26-11-13-28-14-12-26;/h2-10H,11-14H2,1H3,(H2,21,22,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFVEIPZOWKBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
N2-(4-methoxyphenyl)pyridine-2,3-diamine: Similar in structure but lacks the triazine ring.
N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine: Contains multiple methoxyphenyl groups but has a different core structure.
N2-(4-methoxyphenyl)-N4-phenyl-pyrimidine-2,4-diamine: Similar triazine-based structure but with a pyrimidine ring instead.
Uniqueness: N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific combination of functional groups and the presence of the triazine ring, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of 1,3,5-triazine derivatives. Its unique structure and substituents suggest potential biological activities that have garnered research interest in various therapeutic areas, including oncology and neuropharmacology.
Chemical Structure and Properties
The compound features a triazine ring with diverse functional groups that contribute to its biological activity. The presence of the methoxyphenyl and morpholinyl substituents enhances its solubility and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O2·HCl |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 134155560 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that compounds within this class can inhibit key enzymes involved in cancer progression, such as:
- DNA topoisomerase IIα
- Carbonic anhydrases
- Ubiquitin-conjugating enzyme 2B
- Lysophosphatidic acid acyltransferase β
Furthermore, they exhibit binding affinity to central nervous system (CNS) receptors including:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer (MDA-MB231). The following table summarizes the growth inhibition observed in different cancer cell lines:
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| MDA-MB231 (Breast) | 0.06 | High sensitivity |
| DU145 (Prostate) | Not specified | Moderate sensitivity |
| SKBR3 (Breast) | Not specified | Resistant to treatment |
| MCF7 (Breast) | Not specified | Resistant to treatment |
The most effective compounds were characterized by specific substituents on the phenyl rings that enhanced their activity against these cell lines .
Neuropharmacological Effects
In addition to anticancer activity, compounds similar to N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine have shown promise in modulating CNS activity. They may act as ligands for receptors implicated in neurodegenerative diseases and psychiatric disorders. The binding affinity and selectivity for these receptors are critical for developing therapeutic agents targeting CNS conditions .
Case Studies
- Inhibition of Cancer Enzymes : A study focusing on the inhibition of DNA topoisomerase IIα showed that triazine derivatives could effectively reduce enzyme activity, leading to decreased proliferation of cancer cells.
- CNS Receptor Binding : Research involving binding assays revealed that certain derivatives exhibited high affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
Q & A
Basic: What are the optimal synthetic routes for N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution of cyanuric chloride. For example:
Step 1: React cyanuric chloride with morpholine to introduce the morpholino group at the 6-position under controlled temperatures (0–5°C) to avoid side reactions .
Step 2: Substitute the remaining chlorides with 4-methoxyphenylamine and phenylamine groups. Use polar aprotic solvents (e.g., THF) and mild bases (e.g., NaHCO₃) to stabilize intermediates .
Final Step: Hydrochloride salt formation via HCl treatment in ethanol .
Critical Variables:
- Temperature: Lower temperatures (<10°C) reduce hydrolysis of cyanuric chloride.
- Solvent: THF or dichloromethane improves solubility of aromatic amines.
- Catalyst: Triethylamine enhances nucleophilic substitution efficiency .
Yield Optimization: Microwave-assisted synthesis (65–75% yield) reduces reaction time compared to conventional heating (50–60% yield) .
Basic: How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Distinct signals for methoxy (δ ~3.8 ppm), morpholino protons (δ ~3.6–3.9 ppm), and aromatic protons (δ ~6.8–7.9 ppm) confirm substitution patterns .
- ¹³C NMR: Triazine carbons appear at δ ~160–170 ppm; aryl carbons at δ ~110–150 ppm .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., m/z 456.16 [M+H]⁺) validate the molecular formula .
- X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., morpholino vs. methoxyphenyl positioning) .
Common Pitfalls:
- Overlapping signals in NMR due to similar substituents (e.g., aryl groups). Use 2D NMR (COSY, HSQC) for resolution .
Advanced: How can researchers optimize reaction conditions using computational or statistical design-of-experiments (DoE) approaches?
Methodological Answer:
- Computational Screening:
- Statistical DoE:
- Apply factorial designs to test variables (temperature, solvent, stoichiometry). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 0°C | 25°C |
| Solvent | THF | DCM |
| Catalyst | None | Triethylamine |
- Analyze interactions using response surface methodology (RSM) to maximize yield .
Case Study: Microwave-assisted synthesis reduced reaction time by 40% while maintaining yield .
Advanced: What mechanisms explain the compound’s biological activity, and how can contradictions in pharmacological data be resolved?
Methodological Answer:
- Proposed Mechanisms:
- Kinase Inhibition: The triazine core mimics ATP-binding sites in kinases (e.g., EGFR, CDK2). Morpholino and methoxyphenyl groups enhance hydrophobic interactions .
- DNA Intercalation: Planar triazine structure may intercalate DNA, observed in analogues like hexamethylmelamine .
- Resolving Data Contradictions:
- Assay Variability: Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) and normalize to controls .
- Metabolic Stability: Test stability in liver microsomes; HCl salt form may improve solubility but reduce membrane permeability .
Example: Inconsistent antiproliferative activity (e.g., 62% inhibition in one study vs. 45% in another) may stem from differences in cell culture conditions (e.g., serum concentration) .
Advanced: How can researchers leverage computational tools to predict or enhance the compound’s physicochemical properties?
Methodological Answer:
- Property Prediction:
- Structure-Activity Relationship (SAR):
- Replace methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition .
- Modify morpholino to piperazine for improved water solubility .
Validation: Compare computational predictions with experimental HPLC retention times and solubility assays .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., morpholino substitution) .
- Purification: Use automated flash chromatography or crystallization (ethanol/water mixtures) for high-purity (>98%) batches .
- Regulatory Considerations:
Case Study: Pilot-scale synthesis achieved 70% yield with 99% purity using flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
